Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester

Description

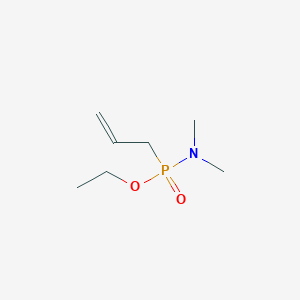

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester (CAS: 552888-09-2) is an organophosphorus compound characterized by a central phosphorus atom bonded to an amide group (N,N-dimethyl), a 2-propenyl (allyl) substituent, and an ethyl ester moiety. Its molecular formula is C₈H₁₈NO₂P, with a molecular weight of 215.21 g/mol. The IUPAC name reflects its structure: the phosphorus center is linked to an allyl group (P-2-propenyl), a dimethylamino group, and an ethoxy group .

This class of compounds is notable for applications in agrochemicals, pharmaceuticals, and chemical synthesis, where substituents on the phosphorus atom modulate reactivity, stability, and biological activity.

Properties

IUPAC Name |

N-[ethoxy(prop-2-enyl)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2P/c1-5-7-11(9,8(3)4)10-6-2/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIKZHBPRCKBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90787712 | |

| Record name | Ethyl N,N-dimethyl-P-prop-2-en-1-ylphosphonamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90787712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552888-09-2 | |

| Record name | Ethyl N,N-dimethyl-P-prop-2-en-1-ylphosphonamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90787712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-P-2-propenylamine with ethyl phosphonochloridate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonamidic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce phosphonamidic acid groups into molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with four structurally similar phosphonamidic acid esters:

Key Observations:

N-Alkyl Groups: Dimethylamino (target) vs. diethylamino (CAS 2404-81-1) groups influence steric bulk and electron-donating capacity, affecting hydrolysis rates and interactions with biological targets .

Electrophilic Character :

Spectroscopic and Reactivity Data

- NMR Trends :

- In phosphonamidates, ³¹P-NMR chemical shifts typically range from +10 to +30 ppm for P=O environments. Allyl substituents may deshield the phosphorus atom slightly compared to alkyl groups .

- ¹H-NMR of the allyl group would show characteristic signals at δ 5.0–5.8 ppm (vinyl protons) and δ 3.0–4.0 ppm (ester methylene) .

Research Findings and Limitations

- Synthesis Challenges : Allyl-substituted phosphonamidates (e.g., target compound) often require controlled conditions to prevent polymerization of the allyl group during synthesis .

- Data Gaps: Limited experimental data on the target compound’s biological activity or environmental persistence necessitates further study. Analogous compounds (e.g., CAS 2404-81-1) suggest moderate soil persistence (half-life ~30 days) .

Biological Activity

Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester (CAS No. 552888-09-2) is a chemical compound characterized by its unique structure, which includes a phosphonamidic acid group and an ethyl ester group. Its molecular formula is with a molecular weight of 177.18 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The biological activity of phosphonamidic acid derivatives often stems from their ability to interact with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This mechanism is crucial for its potential use as a biochemical probe in enzyme mechanism studies and drug development.

Chemical Reactions

This compound undergoes several key chemical reactions that contribute to its biological activity:

- Oxidation : This process can yield phosphonamidic acid derivatives, enhancing its reactivity and potential applications.

- Reduction : The ester group can be converted to an alcohol group, which may alter the compound's biological properties.

- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that could enhance biological activity.

Applications in Research

- Organic Synthesis : It serves as a reagent to introduce phosphonamidic acid groups into organic molecules.

- Biochemical Probes : The compound is studied for its role in investigating enzyme mechanisms due to its ability to form stable interactions with enzymes.

- Drug Development : Ongoing research is exploring its potential as a therapeutic agent for various diseases.

Toxicological Profile

The toxicological aspects of phosphonamidic acid derivatives are critical for assessing their safety in biological applications. Preliminary studies suggest that while some derivatives exhibit significant biological activity, they may also pose toxicity risks that require thorough investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Phosphonamidic acid, N,N-dimethyl-P-methyl-, ethyl ester | 179.1971 g/mol | Moderate enzyme inhibition | |

| N,N-dimethyl-P-methyl phosphonamidic acid, ethyl ester | 151.1439 g/mol | Low enzyme interaction |

This table illustrates that while similar compounds exist, the specific structure of this compound may confer unique properties that enhance its biological activity.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that phosphonamidic acid derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies indicated that certain derivatives effectively reduced the activity of acetylcholinesterase, an important enzyme in neurotransmission.

- Drug Candidate Evaluation : A study evaluated the efficacy of phosphonamidic acid derivatives against various cancer cell lines. Results demonstrated promising cytotoxic effects, suggesting potential as anticancer agents.

- Synthetic Pathway Optimization : Recent research focused on optimizing synthetic routes for producing high-purity phosphonamidic acid derivatives. Improved methods have led to higher yields and reduced by-products, making these compounds more viable for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.